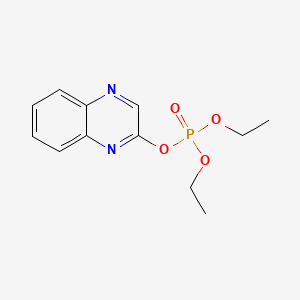
Phosphoric acid, diethyl 2-quinoxalinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of a quinoxaline ring bonded to a diethyl phosphate group. It is used in various scientific research fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid, diethyl 2-quinoxalinyl ester typically involves the esterification of quinoxaline derivatives with phosphoric acid. One common method is the reaction of quinoxaline-2-carboxylic acid with diethyl phosphorochloridate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as trifluoromethanesulfonic acid (TfOH) can enhance the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphoric acid, diethyl 2-quinoxalinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, diethyl 2-quinoxalinyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphoric acid, diethyl 2-quinoxalinyl ester involves its interaction with various molecular targets. The quinoxaline ring can intercalate with DNA, leading to potential anticancer effects. Additionally, the phosphate ester group can participate in phosphorylation reactions, which are crucial in many biological processes . The compound’s ability to undergo hydrolysis and release active quinoxaline derivatives also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
- Diethyl quinoxalin-2-yl phosphate
- 2-diethoxyphosphoryloxyquinoxaline
- Phosphate de diéthyle et de 2-quinoxalinyle
Comparison: Phosphoric acid, diethyl 2-quinoxalinyl ester is unique due to its specific ester linkage and the presence of a quinoxaline ring. Compared to other similar compounds, it exhibits distinct reactivity and biological activity, making it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
13593-09-4 |
|---|---|
Molekularformel |
C12H15N2O4P |
Molekulargewicht |
282.23 g/mol |
IUPAC-Name |
diethyl quinoxalin-2-yl phosphate |
InChI |
InChI=1S/C12H15N2O4P/c1-3-16-19(15,17-4-2)18-12-9-13-10-7-5-6-8-11(10)14-12/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
GBTNLVQIMKRHOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC1=NC2=CC=CC=C2N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline](/img/structure/B15180070.png)


